6-(2,4-DIFLUOROPHENYL)-3-METHYL-7-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
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Overview
Description
6-(2,4-DIFLUOROPHENYL)-3-METHYL-7-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a difluorophenyl group, a methyl group, and a thienylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-DIFLUOROPHENYL)-3-METHYL-7-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the introduction of the difluorophenyl group, and the attachment of the thienylmethylidene group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques, such as microwave-assisted synthesis and green chemistry approaches, may be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-DIFLUOROPHENYL)-3-METHYL-7-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-(2,4-DIFLUOROPHENYL)-3-METHYL-7-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(2,4-DIFLUOROPHENYL)-3-METHYL-7-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(2,4-DIFLUOROPHENYL)-3-METHYL-7-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE include other triazolothiadiazines and related heterocyclic compounds. Examples include:
- 6-(2,4-Dichlorophenyl)-3-methyl-7-[(Z)-1-(5-methyl-2-thienyl)methylidene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 6-(2,4-Dibromophenyl)-3-methyl-7-[(Z)-1-(5-methyl-2-thienyl)methylidene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(7Z)-6-(2,4-difluorophenyl)-3-methyl-7-[(5-methylthiophen-2-yl)methylidene]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4S2/c1-9-3-5-12(24-9)8-15-16(13-6-4-11(18)7-14(13)19)22-23-10(2)20-21-17(23)25-15/h3-8H,1-2H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHMJCWNLVCWBG-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=NN3C(=NN=C3S2)C)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C\2/C(=NN3C(=NN=C3S2)C)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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